molecular formula C13H18ClN3O2 B7559903 [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B7559903
M. Wt: 283.75 g/mol
InChI Key: OBBQAWVGUQDPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mechanism of Action

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone selectively inhibits PDE10A, which leads to an increase in cAMP and dopamine levels in the brain. This results in improved neuronal function and communication, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. It has also been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has several advantages for use in laboratory experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, its limited solubility and potential toxicity at high concentrations may pose challenges for its use in certain experimental settings.

Future Directions

There are several potential future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, including:
1. Further investigation of its efficacy and safety in clinical trials for the treatment of neurological disorders.
2. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
3. Exploration of its potential therapeutic applications in other areas, such as cancer and cardiovascular disease.
4. Investigation of its effects on other signaling pathways in the brain and its potential interactions with other drugs.
5. Development of novel delivery methods to improve its bioavailability and targeted delivery to specific regions of the brain.

Synthesis Methods

The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of 3-amino-5-chloro-6-(ethylamino)pyridine with 3-bromo-1-(hydroxymethyl)piperidine, followed by the addition of a protecting group and deprotection to yield the final product.

Scientific Research Applications

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways in the brain.

properties

IUPAC Name

[5-chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-15-12-11(14)6-9(7-16-12)13(19)17-5-3-4-10(18)8-17/h6-7,10,18H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBQAWVGUQDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)N2CCCC(C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone

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